

Kinetic Profiling of Proteasome 2 (Trypsin-like) Activity Using Ac-RLR-AMC

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Compound of Interest

Compound Name: *Ac-Arg-Leu-Arg-AMC*

CAS No.: 929903-87-7

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Application Note & Standard Operating Procedure

Introduction & Scope

While the Chymotrypsin-like (CT-L) activity of the proteasome (

5 subunit) is the primary target of first-generation inhibitors like Bortezomib, relying solely on CT-L profiling provides an incomplete picture of proteostasis.[1]

This guide details the kinetic quantification of Trypsin-like (T-L) activity mediated by the

2 subunit of the 20S/26S proteasome. We utilize the fluorogenic substrate Ac-RLR-AMC (Acetyl-Arg-Leu-Arg-7-amino-4-methylcoumarin).[1] Unlike the hydrophobic pocket of the

5 subunit, the

2 subunit prefers basic residues (Arginine/Lysine) at the P1 position.

Why this assay matters:

- Drug Resistance Profiling: Upregulation of

2 activity is a documented compensatory mechanism in myeloma cells treated with

5-specific inhibitors.

- Inhibitor Specificity: Essential for determining the "off-target" profile of novel proteasome inhibitors intended for

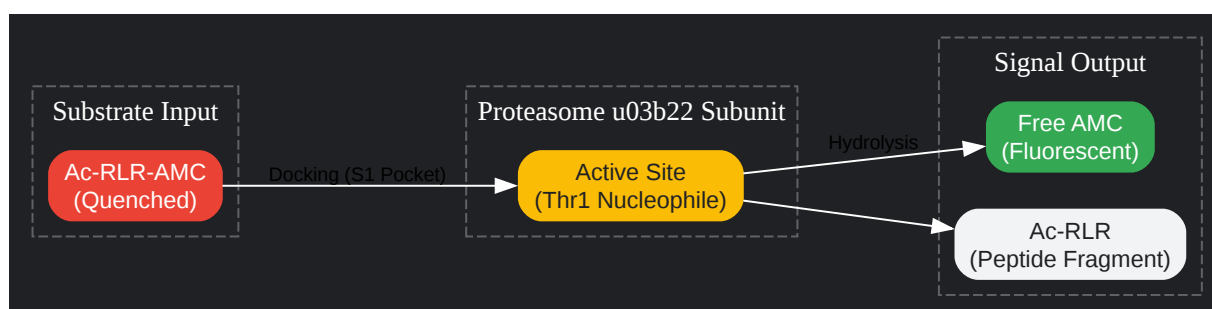
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Principle of Assay

The assay relies on the specific hydrolysis of the amide bond between the C-terminal Arginine of the peptide moiety and the fluorophore AMC.

- Substrate Entry: The Ac-RLR-AMC substrate enters the central proteolytic chamber of the 20S core particle.
- Recognition: The basic Arginine residue (P1) docks into the S1 pocket of the 2 subunit.
- Cleavage: The N-terminal Threonine (Thr1) of the 2 subunit acts as the nucleophile, cleaving the peptide bond.[2]
- Signal Generation: Free AMC is released.[3][4][5] While Ac-RLR-AMC is non-fluorescent due to quenching, free AMC fluoresces intensely (Ex 380 nm / Em 460 nm).[1]

Mechanistic Pathway[1]



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Figure 1: Mechanism of Ac-RLR-AMC hydrolysis by the proteasome

2 subunit.[1]

Materials & Reagents

A. Critical Reagents

Reagent	Concentration	Role	Storage
Ac-RLR-AMC	10 mM (in DMSO)	Specific Substrate for 2 activity.[1]	-20°C (Dark)
AMC Standard	1 mM (in DMSO)	Calibration curve generation.	-20°C (Dark)
Epoxomicin	10 M (in DMSO)	Irreversible inhibitor (Control).[1] Preferred over MG-132 for specificity.	-20°C
ATP	100 mM	Essential for maintaining 26S stability.[1]	-80°C

B. Buffer Formulations

Note on Stability: The 26S proteasome is ATP-dependent. If assaying 26S, ATP is mandatory.
[1] If assaying the 20S core only, SDS (0.03%) can be used to open the gate, but this is artificial.[1] This protocol focuses on the physiological 26S complex.

Assay Buffer (pH 7.5):

- 50 mM HEPES or Tris-HCl[1]
- 5 mM MgCl

(Cofactor for ATPases)[1]

- 1 mM DTT (Add fresh; prevents oxidation of active site Threonine)[1]
- 2 mM ATP (Add fresh)[1][4]
- Note: Do not add protease inhibitors to the Assay Buffer.[6][7]

Lysis Buffer:

- 50 mM HEPES (pH 7.5)
- 5 mM MgCl
- [1][4][6][8]
- 1 mM DTT[1][4][8]
- 2 mM ATP[1][4][6]
- 0.05% Digitonin (Weak detergent to lyse membrane without disrupting proteasome complex). [1]
- Avoid NP-40 or Triton X-100 > 0.1% if possible, as they can destabilize 26S.[1]

Experimental Protocol (96-Well Format)

Phase 1: Sample Preparation

- Harvest Cells: Wash
cells with PBS. Pellet at 300 x g.
- Lysis: Resuspend pellet in 100
L Lysis Buffer. Incubate on ice for 15 min.
- Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
- Quantification: Normalize total protein concentration to 1 mg/mL using a BCA assay (compatible with low DTT) or Bradford.

Phase 2: Plate Setup (Kinetic Read)

Plate Type: 96-well Solid Black (to minimize background scattering).[1]

Pipetting Scheme:

- Total Volume: 100

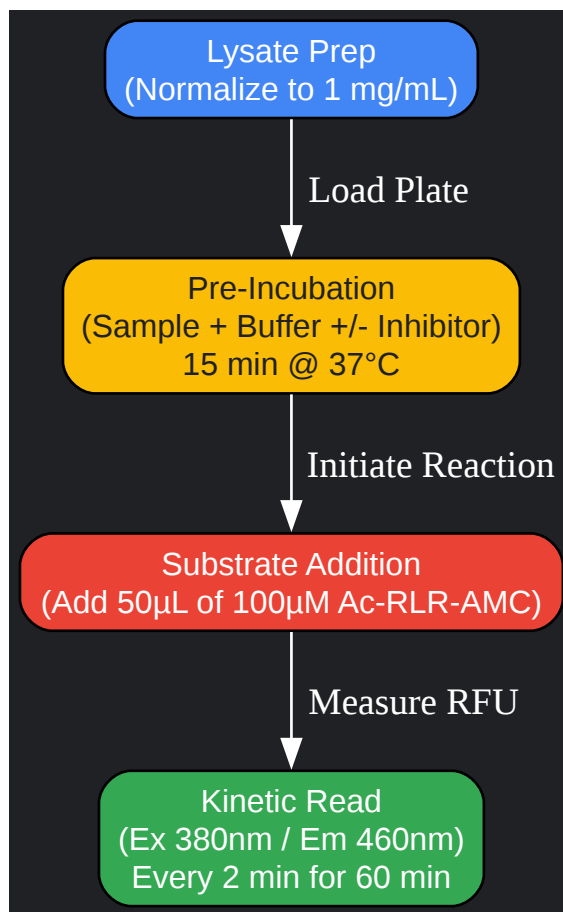
L per well.[7]

- Substrate Conc: 50

M final (Saturating conditions for most lysates).[1]

Well Type	Assay Buffer	Sample (Lysate)	Inhibitor (Epoxomicin)	Vehicle (DMSO)	Substrate (Ac-RLR-AMC)
Test Sample	40	10	-	1	50
	L	L		L	L (2x Stock)
Neg.[1] Control	40	10	1	-	50
	L	L	L		L (2x Stock)
Blank	50	-	-	1	50
	L			L	L (2x Stock)

Workflow Diagram:



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Figure 2: Step-by-step pipetting and reading workflow.

Phase 3: Instrument Settings

- Mode: Kinetic[6]
- Temperature: 37°C (Pre-warm plate to avoid thermal lag)
- Excitation: 380 nm (Bandwidth 20 nm)[1]
- Emission: 460 nm (Bandwidth 20 nm)[1]
- Interval: 2 minutes
- Duration: 60 minutes[7]

- Gain: Set using the AMC Standard (1

M) to reach ~80% saturation.

Data Analysis & Validation

A. AMC Standard Curve

Crucial Step: You cannot compare RFU directly between days or instruments. You must convert RFU to pmol of AMC.

- Prepare serial dilutions of free AMC in Assay Buffer (0 to 100 pmol/well).
- Plot RFU (y-axis) vs. Amount of AMC (x-axis).[1]
- Calculate the slope () in RFU/pmol.[1]

B. Calculating Specific Activity

- Calculate Velocity (): Determine the slope of the linear portion of the kinetic curve (RFU/min) for each sample.
- Subtract Blank:
- Convert to Activity:
- Normalize: Divide by the mass of protein added (mg).

[1]

Troubleshooting & Expert Insights

The "Inner Filter" Effect

Observation: Signal decreases at high substrate concentrations. Cause: Ac-RLR-AMC absorbs slightly at the excitation wavelength.[1] At >100

M, the substrate itself absorbs the excitation light before it reaches the AMC product. Solution: Do not exceed 100

M substrate. Maintain 50

M as the standard.

Non-Linear Kinetics

Observation: The curve flattens after 20 minutes. Cause: Substrate depletion or enzyme instability. Solution: Use the "Initial Velocity" (

), calculated from the first 10-15 minutes of the reaction where the slope is linear ().

High Background in Controls

Observation: Epoxomicin-treated wells show activity.[1] Cause: Non-proteasomal proteases (e.g., Trypsin, Cathepsins) cleaving RLR.[1] Solution: Ensure the inhibitor concentration is sufficient (10

M Epoxomicin).[1] If background persists, the activity is non-proteasomal. Report as "Epoxomicin-Insensitive Activity." [1]

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